Ethyl 4-((4-((4-methoxy-2-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Beschreibung

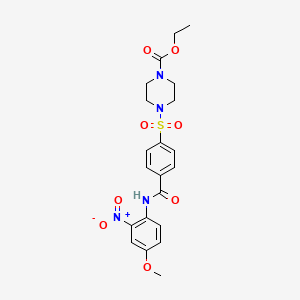

This compound features a piperazine core substituted with a sulfonyl-linked phenyl group bearing a carbamoyl bridge to a 4-methoxy-2-nitrophenyl moiety. The ethyl carboxylate group at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties.

Eigenschaften

IUPAC Name |

ethyl 4-[4-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-9-6-16(32-2)14-19(18)25(28)29/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKBLBBLPHBQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

Ethyl 4-((4-((4-methoxy-2-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of 395.4 g/mol. Its structure features a piperazine ring, a sulfonamide group, and a nitrophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of sulfonamide compounds have shown to inhibit cancer cell proliferation through various mechanisms:

The presence of the methoxy group in the phenyl ring enhances the cytotoxicity, suggesting that this compound may similarly exhibit potent anticancer effects.

Antiviral Activity

Compounds structurally related to piperazine have been evaluated for their antiviral properties. For example, certain pyrazolecarboxamide hybrids have demonstrated significant activity against Hepatitis C Virus (HCV):

This suggests that this compound may also possess antiviral potential, warranting further investigation.

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.

- Modulation of Signaling Pathways : The compound may affect pathways such as apoptosis and cell cycle regulation, leading to enhanced anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical settings:

- Study on Anticancer Activity : A study evaluated a series of sulfonamide derivatives against various cancer cell lines, revealing that modifications at the para position significantly increased potency.

- Antiviral Screening : Another study screened piperazine derivatives for their ability to inhibit viral replication in vitro, demonstrating promising results against multiple strains.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The compound is part of a broader class of ethyl piperazine-1-carboxylate derivatives, which differ primarily in substituents on the aromatic or heterocyclic groups. Key analogs and their distinguishing features include:

Physicochemical Properties

- Solubility: The nitro group in the target compound reduces aqueous solubility compared to amino-substituted derivatives (e.g., ) but improves membrane permeability.

- Stability : Methoxy groups (electron-donating) may counterbalance the electron-withdrawing nitro group, enhancing stability under physiological conditions relative to purely nitro-substituted analogs ().

Structure-Activity Relationship (SAR) Insights

- Aromatic Substitutions : Nitro groups () enhance electrophilicity for covalent binding, while methoxy groups () improve solubility and hydrogen-bonding capacity.

- Piperazine Modifications : Ethyl carboxylate vs. tert-butyl carbamate () alters metabolic stability; the former is more prone to esterase cleavage but offers better bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.